
Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C14H16ClNO2. It is a derivative of naphthalene and is known for its applications in various scientific research fields. The compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride typically involves the esterification of 2-amino-3-(naphthalen-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
CH3OCO→HOCO
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Acidic hydrolysis : Achieved with HCl (6 M, reflux, 4–6 h), yielding 2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride.
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Basic hydrolysis : NaOH (1 M, 60°C, 2 h) produces the sodium salt of the acid.
Transesterification with ethanol in the presence of H₂SO₄ forms the ethyl ester derivative.
Reaction Type | Conditions | Product | Yield |
---|---|---|---|
Acidic hydrolysis | 6 M HCl, reflux, 4–6 h | 2-Amino-3-(naphthalen-2-yl)propanoic acid | 85–90% |
Basic hydrolysis | 1 M NaOH, 60°C, 2 h | Sodium 2-amino-3-(naphthalen-2-yl)propanoate | 78% |
Transesterification | EtOH, H₂SO₄, 12 h | Ethyl 2-amino-3-(naphthalen-2-yl)propanoate | 65% |
Amino Group Reactivity
The primary amine participates in nucleophilic substitutions and acylations:
Acylation
Reaction with acetic anhydride (Ac₂O) in pyridine forms the N-acetyl derivative:
NH2+Ac2O→NHAc
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Conditions : Ac₂O (2 eq), pyridine, RT, 2 h.
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Yield : 92%.
Coupling Reactions
Used in peptide synthesis, the amine reacts with activated carboxylic acids (e.g., EDC/HOBt):
Reagent | Product | Application |
---|---|---|
Boc-Gly-OH, EDC/HOBt | Boc-Gly-2-amino-3-(naphthalen-2-yl)propanoate | Peptide drug intermediates |
Fmoc-Cl | Fmoc-protected derivative | Solid-phase synthesis |
Naphthalene Ring Modifications
The naphthalen-2-yl group undergoes electrophilic aromatic substitution (EAS):
Nitration
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5- or 6-position :
Sulfonation
Concentrated H₂SO₄ at 80°C produces sulfonated derivatives :
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Product : 2-Amino-3-(5-sulfonaphthalen-2-yl)propanoate.
Reduction of the Ester
LiAlH₄ reduces the ester to the corresponding alcohol:
COOCH3→CH2OH
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Conditions : LiAlH₄ (2 eq), THF, 0°C to RT, 3 h.
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Yield : 75%.
Oxidation of the Amine
H₂O₂ oxidizes the amine to a nitro group under acidic conditions :
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Product : Methyl 2-nitro-3-(naphthalen-2-yl)propanoate.
Salt Formation and pH-Dependent Behavior
The hydrochloride salt dissociates in aqueous solutions:
Scientific Research Applications
Neuropsychiatric Disorders
Research indicates that methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride may interact with neurotransmitter systems, making it a candidate for treating neuropsychiatric disorders. Its potential as a neurotransmitter modulator , particularly concerning serotonin receptors, suggests that it could offer therapeutic benefits with reduced side effects compared to non-selective agents.
Anti-inflammatory Properties
Preliminary studies have indicated that the compound may possess anti-inflammatory properties. This aspect is crucial for exploring its applications in treating neurodegenerative diseases and other conditions characterized by chronic inflammation. The compound's ability to modulate inflammatory pathways could lead to novel therapeutic strategies.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Several synthetic routes have been developed, emphasizing its role in creating derivatives with enhanced biological activity or novel properties. The hydrochloride form enhances its solubility, facilitating biological studies.
Interaction Studies
Research has focused on the binding affinity of this compound with various receptors, including serotonin and dopamine receptors. These studies are essential for understanding the pharmacodynamics of the compound and its potential therapeutic implications. Preliminary data suggest selective modulation of receptor activity, which could minimize adverse effects.
Case Studies
- Neurotransmitter Modulation : A study demonstrated that this compound selectively modulates serotonin receptor activity, suggesting potential use in treating anxiety and depression without the common side effects associated with traditional antidepressants.
- Anti-inflammatory Research : In vitro studies showed that the compound significantly reduced pro-inflammatory cytokines in microglial cells, indicating its potential as a treatment for neuroinflammation associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride
- Methyl ®-3-amino-3-(naphthalen-1-yl)propanoate hydrochloride
Uniqueness
Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H16ClNO2 |
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Molecular Weight |
265.73 g/mol |
IUPAC Name |
methyl 2-amino-3-naphthalen-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9,15H2,1H3;1H |
InChI Key |
BYTYONAXVAIPOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl |
Origin of Product |
United States |
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